(R)-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol compound with significant relevance in medicinal chemistry. Its structure features a trifluoromethyl group, which enhances the compound's lipophilicity and biological activity. This compound is classified under amino alcohols and is recognized for its potential applications in pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.
This compound can be synthesized through various chemical reactions involving starting materials that include phenolic compounds and amino acids. It is available from specialized chemical suppliers and is often used as an intermediate in drug synthesis.
The compound falls under the category of amino alcohols and is specifically noted for its chirality, which plays a crucial role in its biological activity. The IUPAC name reflects its structural components, indicating the presence of both an amino group and an alcohol functional group.
The synthesis of (R)-2-amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol can be achieved through several methods, including:
A common synthetic route involves starting from 4-methoxy-3-(trifluoromethyl)phenylacetone, followed by amination with ammonia or an amine source under controlled conditions to yield the target amino alcohol. The reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity.
The molecular formula of (R)-2-amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol is . The structure includes:
The molecular weight is approximately 241.24 g/mol. The compound exhibits chirality due to the presence of a stereogenic center at the carbon atom adjacent to the amino group.
(R)-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol can participate in various chemical reactions:
Reactions are typically conducted under controlled pH and temperature conditions to favor specific pathways and minimize side reactions.
The mechanism of action for (R)-2-amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol involves interaction with biological targets such as receptors or enzymes in the central nervous system.
Studies indicate that compounds with similar structures exhibit significant activity against various neurological disorders, suggesting potential therapeutic applications.
Key physical properties include:
Relevant chemical properties include:
(R)-2-Amino-2-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol has several scientific uses:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in contemporary pharmaceutical research and development.
The stereoselective construction of the (R)-enantiomer of 2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol demands precise chiral induction strategies due to the dual influence of its β-amino alcohol pharmacophore and electron-deficient aryltrifluoromethyl group. Biocatalytic cascades have emerged as a dominant approach, leveraging enzymatic hydroxymethylation of aryl-aliphatic aldehydes followed by reductive amination. Benzaldehyde lyases (BALs) catalyze the hydroxymethylation of 4-methoxy-3-(trifluoromethyl)benzaldehyde with formaldehyde, generating α-hydroxymethyl ketones at industrially viable substrate loadings (200–300 mM). Subsequent stereoselective reductive amination using engineered amine dehydrogenases (AmDHs) achieves >99% ee for the (S)-β-amino alcohol scaffold [4] [7]. For the (R)-enantiomer, substrate engineering or alternative AmDH mutants are required to invert stereopreference.
Enzyme System | Substrate Loading | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|
BAL/AmDH cascade | 200–300 mM | 56–96 | >99 | (S) |
Mutant AmDH | 150 mM | 78 | 98 | (R) |
Iridium-catalyzed asymmetric transfer hydrogenation (ATH) provides a complementary chemical route. Chiral Ir(III) complexes bearing f-amphol ligands hydrogenate precursor ketones like 2-oxo-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol, achieving up to 99% ee under mild conditions. The 4-methoxy group’s electron-donating properties enhance substrate solubility and reduce catalyst poisoning compared to non-alkoxy analogs [5].
Chiral auxiliaries enable diastereoselective amination of trifluoromethyl-containing precursors, circumventing challenges in direct enantiocontrol. Evans oxazolidinones or Oppolzer’s sultams are grafted onto 2-hydroxy-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetate intermediates. Nucleophilic amination (e.g., via Curtius rearrangement or azide displacement) proceeds with diastereoselectivity >20:1, guided by the auxiliary’s steric bias. Subsequent auxiliary cleavage yields enantiopure (R)-β-amino alcohols without racemization [6].
Configurationally labile α-bromoacid derivatives participate in dynamic resolutions for heterocycle formation. When combined with o-anisidine derivatives, bromo-intermediates undergo ring closure to oxazolidinones. Chiral palladium catalysts or thiourea organocatalysts mediate enantioselective cyclization, achieving 90–95% ee. The 4-methoxy group facilitates crystallization-induced dynamic resolution (CIDR), purifying the (R)-isomer [6].
The trifluoromethyl ketone precursor, 1-[4-methoxy-3-(trifluoromethyl)phenyl]-2-aminoethanone, undergoes enantioselective hydrogenation via Ir/f-amphol catalysts. The methoxy substituent mitigates substrate lability by suppressing enolization and enhancing metal coordination. Key modifications include:
Catalyst System | Yield (%) | ee (%) | Substrate Scope |
---|---|---|---|
Ir/f-amphol | 99 | 99 | Aryl-CF₃ ketones |
Ru-BINAP | 95 | 98 | Activated ketones |
Pd/chloromethoxy-BIPHEP | 90 | 97 | α-Iminoesters [5] |
Reductive amination bypasses ketone instability. Chiral ruthenium catalysts (e.g., RuPHOX-Ru) convert the hydroxy ketone with ammonia borane, achieving 94% ee via asymmetric hydrogen borrowing. The 3-trifluoromethyl group’s inductive effect is counterbalanced by in situ protonation, preventing imine equilibrium issues [5].
Racemic 2-amino-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanol undergoes lipase/metal-combo DKR to afford the (R)-acetate in >99% ee. Critical advancements include:
Metal Cocatalyst | Lipase | Yield (%) | ee (%) | Temperature |
---|---|---|---|---|
Fe(CO)₃ (Ar = Ph) | CAL-B | 94 | 99 | 60°C |
Ru-Complex 3 | LPL-D1 | 98 | >99 | 70°C |
V-Oxide | PFL | 85 | 97 | 50°C |
Cascade DKR integrates in situ substrate generation and resolution. For example, enzymatic hydroxymethylation of 4-methoxy-3-(trifluoromethyl)benzaldehyde yields a racemic β-hydroxy aldehyde, which undergoes iron-catalyzed racemization and lipase-acylation (Novozym 435). This one-pot process delivers (R)-N-acetyl-β-amino alcohols in 80% yield and 98% ee [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7